REACTION_SMILES
|
[Br-:1].[C:24]1(=[O:29])[CH:25]=[CH:26][CH2:27][CH2:28]1.[C:2](=[O:3])([O:4][CH2:5][CH3:6])[CH2:7][S+:8]([CH2:9][CH3:10])[CH2:11][CH3:12].[CH3:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1.[Cl-:30].[ClH:32].[N:13]12[CH2:14][CH2:15][CH2:16][N:17]=[C:18]1[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]2.[Na+:31]>>[C:2](=[O:3])([O:4][CH2:5][CH3:6])[CH:7]1[CH:25]2[C:24](=[O:29])[CH2:28][CH2:27][CH:26]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1C=CCC1
|
Name
|
CCOC(=O)C[S+](CC)CC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C[S+](CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1C2CCC(=O)C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br-:1].[C:24]1(=[O:29])[CH:25]=[CH:26][CH2:27][CH2:28]1.[C:2](=[O:3])([O:4][CH2:5][CH3:6])[CH2:7][S+:8]([CH2:9][CH3:10])[CH2:11][CH3:12].[CH3:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1.[Cl-:30].[ClH:32].[N:13]12[CH2:14][CH2:15][CH2:16][N:17]=[C:18]1[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]2.[Na+:31]>>[C:2](=[O:3])([O:4][CH2:5][CH3:6])[CH:7]1[CH:25]2[C:24](=[O:29])[CH2:28][CH2:27][CH:26]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1C=CCC1
|
Name
|
CCOC(=O)C[S+](CC)CC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C[S+](CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1C2CCC(=O)C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |